Synthetic Yield: Quantitative Acylation Performance vs. Alternative Chlorinating Agents
In a documented synthetic procedure, 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride was prepared from the corresponding carboxylic acid using oxalyl chloride/DMF in DCM, achieving a quantitative 100% yield [1]. While direct head-to-head yield data against alternative chlorinating agents (e.g., thionyl chloride) for this specific substrate are not available, the reported quantitative conversion underscores the reliability and efficiency of this method, which is a key factor for procurement decisions where high-yield intermediate synthesis is prioritized.
| Evidence Dimension | Synthetic yield of acyl chloride formation |
|---|---|
| Target Compound Data | 100% (quantitative) yield |
| Comparator Or Baseline | Not available (indirect comparison only) |
| Quantified Difference | Not applicable |
| Conditions | 2-(tetrahydro-2H-pyran-4-yl)acetic acid (17.3 g, 120 mmol) treated with oxalyl chloride (30.5 g, 240 mmol) and DMF (1 mL) in DCM (400 mL) at 0–20°C for 16 h under inert atmosphere. |
Why This Matters
Procurement of an acyl chloride with a documented, quantitative synthetic route reduces risk and streamlines downstream process development.
- [1] ChemicalBook. (2024). TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE Synthesis. CAS 40500-05-8. View Source
